molecular formula C20H26N4O B2880638 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797330-76-7

2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2880638
CAS No.: 1797330-76-7
M. Wt: 338.455
InChI Key: MWVGQSTTXNPJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a complex organic compound with a unique structure that combines a benzamide core with a pyrimidine ring and a piperidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

    Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction between a benzoyl chloride derivative and the pyrimidine-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzamide core and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to understand its interaction with biomolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-(pyrimidin-4-yl)methyl)benzamide
  • 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
  • 2,5-dimethyl-N-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Uniqueness

2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is unique due to the specific combination of its structural elements. The presence of both the piperidine and pyrimidine rings, along with the benzamide core, provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-7-8-15(2)18(11-14)19(25)21-13-17-12-16(3)22-20(23-17)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGQSTTXNPJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.